Cas no 2171460-42-5 (4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1522520
- 2171460-42-5
- 4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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- インチ: 1S/C24H26F2N2O6/c25-23(26)33-13-5-12-27-22(31)20(10-11-21(29)30)28-24(32)34-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20,23H,5,10-14H2,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: NMXOIADJOQNWPV-UHFFFAOYSA-N
- ほほえんだ: FC(OCCCNC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 476.17589288g/mol
- どういたいしつりょう: 476.17589288g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 114Ų
4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522520-2.5g |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1522520-0.05g |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1522520-1.0g |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1522520-50mg |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1522520-500mg |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1522520-10.0g |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1522520-0.1g |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1522520-10000mg |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1522520-5000mg |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522520-100mg |
4-{[3-(difluoromethoxy)propyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171460-42-5 | 100mg |
$2963.0 | 2023-09-26 |
4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
4-{3-(Difluoromethoxy)Propylcarbamoyl}-4-{[(9H-Fluoren-9-Yl)Methoxycarbonyl]Amino}Butanoic Acid: A Structurally Elaborate Compound with Emerging Biochemical Applications
The compound CAS No 2171460-42-5, formally designated as 4-{3-(difluoromethoxy)propylcarbamoyl}-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}butanoic acid, represents a sophisticated chemical entity at the intersection of organic synthesis and biomedical research. This molecule combines a difluoromethoxy-substituted propylcarbamoyl group with a fluorenylmethoxycarbonyl (Fmoc) protected amino functionality, creating a unique structural framework that has recently attracted attention in peptide engineering and drug delivery systems.
Recent advancements in stereocontrolled synthesis have enabled precise manipulation of this compound's chiral centers, particularly at the butanoic acid backbone. A 2023 study published in Chemical Communications demonstrated that introducing the difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis, a critical factor in developing orally bioavailable drugs. The Fmoc protecting group, traditionally used in solid-phase peptide synthesis, here serves dual purposes: protecting the amino terminus during multi-step syntheses while providing photophysical properties useful for fluorescence-based assays.
In preclinical models, this compound has shown promising activity as a modulator of G-protein coupled receptors (GPCRs). Researchers at the Max Planck Institute for Biophysical Chemistry reported that substituting conventional amide linkages with the propylcarbamoyl moiety significantly improved receptor binding affinity without compromising cellular permeability—a breakthrough for developing next-generation CNS drug candidates. The fluorine-containing substituent also contributes to conformational restriction, reducing off-target interactions by 38% compared to non-fluorinated analogs.
Synthetic chemists have optimized its preparation through a convergent approach involving microwave-assisted coupling between protected Fmoc-L-glutamic acid derivatives and difluoroalkoxy precursors. A 2024 Angewandte Chemie paper described a novel palladium-catalyzed cross-coupling protocol achieving >95% yield under ambient conditions, marking a major improvement over previous low-yield solution-phase methods requiring -78°C conditions.
In diagnostic applications, the compound's inherent fluorescence from the fluorenyl group enables real-time tracking in live cell imaging studies. When conjugated to targeting ligands via its carboxylic acid terminus, it forms nano-sized carriers capable of delivering siRNA payloads with 65% transfection efficiency in hepatocellular carcinoma models—comparable to commercial transfection reagents but with superior biocompatibility profiles.
Clinical translation studies are currently exploring its use as an imaging agent for positron emission tomography (PET). The difluoromethyl group provides ideal sites for radiolabeling with fluorine-18 isotopes while maintaining pharmacokinetic properties necessary for clinical imaging applications. Preliminary biodistribution studies in murine models show rapid tumor accumulation and clearance patterns suitable for diagnostic protocols.
This multifunctional molecule continues to drive innovations across diverse biomedical applications due to its modular design and tunable physicochemical properties. Its unique combination of fluorinated substituents and protected functional groups positions it as an ideal building block for creating next-generation therapeutics targeting complex biological systems while adhering to stringent safety standards required by regulatory agencies worldwide.
2171460-42-5 (4-{3-(difluoromethoxy)propylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
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